2-Chloro-3,7-diethylquinoline
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Overview
Description
2-Chloro-3,7-diethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,7-diethylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods
the general principles of large-scale quinoline synthesis, such as the use of continuous flow reactors and green chemistry approaches, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,7-diethylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Electrophilic Substitution: Nitroquinolines and sulfoquinolines.
Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.
Scientific Research Applications
2-Chloro-3,7-diethylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,7-diethylquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the diethyl groups, making it less hydrophobic and potentially less bioavailable.
3,7-Diethylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-3-methylquinoline: Has a methyl group instead of diethyl groups, which can influence its chemical properties and applications.
Uniqueness
2-Chloro-3,7-diethylquinoline is unique due to the presence of both chlorine and diethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .
Properties
CAS No. |
1031928-04-7 |
---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-3,7-diethylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-3-9-5-6-11-8-10(4-2)13(14)15-12(11)7-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
UTJQLFRKAJNEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CC)Cl |
Origin of Product |
United States |
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